
N-(2-isopropylphenyl)-3,3-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-isopropylphenyl)-3,3-diphenylpropanamide, also known as IPP, is a synthetic compound that belongs to the class of amides. IPP is widely used in scientific research due to its potential as a modulator of the endocannabinoid system. The endocannabinoid system is a complex network of receptors and signaling molecules that are involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood.
Mécanisme D'action
N-(2-isopropylphenyl)-3,3-diphenylpropanamide acts as a modulator of the endocannabinoid system by inhibiting the activity of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids such as anandamide, which are involved in regulating pain sensation and mood. By inhibiting FAAH, N-(2-isopropylphenyl)-3,3-diphenylpropanamide increases the levels of endocannabinoids in the body, leading to a reduction in pain and an improvement in mood.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)-3,3-diphenylpropanamide has been shown to have a variety of biochemical and physiological effects in animal models. These effects include a reduction in pain sensitivity, an improvement in mood, and an increase in appetite. N-(2-isopropylphenyl)-3,3-diphenylpropanamide has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-isopropylphenyl)-3,3-diphenylpropanamide is its specificity for FAAH, which makes it a useful tool for studying the endocannabinoid system. However, N-(2-isopropylphenyl)-3,3-diphenylpropanamide has also been shown to have off-target effects on other enzymes, which may complicate data interpretation. Additionally, N-(2-isopropylphenyl)-3,3-diphenylpropanamide is a relatively new compound, and its long-term safety profile has not been fully established.
Orientations Futures
There are several areas of future research that could be explored with N-(2-isopropylphenyl)-3,3-diphenylpropanamide. One potential direction is the development of more selective FAAH inhibitors that do not have off-target effects. Another area of research is the investigation of N-(2-isopropylphenyl)-3,3-diphenylpropanamide's potential as a treatment for neurodegenerative diseases. Finally, the safety and efficacy of N-(2-isopropylphenyl)-3,3-diphenylpropanamide in humans need to be further studied in order to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(2-isopropylphenyl)-3,3-diphenylpropanamide involves the reaction of 2-isopropylphenylacetic acid with benzaldehyde in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with acetic anhydride to yield N-(2-isopropylphenyl)-3,3-diphenylpropanamide.
Applications De Recherche Scientifique
N-(2-isopropylphenyl)-3,3-diphenylpropanamide has been shown to have potential therapeutic applications in a variety of medical conditions, including pain management, anxiety, and depression. N-(2-isopropylphenyl)-3,3-diphenylpropanamide has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C24H25NO |
|---|---|
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
3,3-diphenyl-N-(2-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C24H25NO/c1-18(2)21-15-9-10-16-23(21)25-24(26)17-22(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16,18,22H,17H2,1-2H3,(H,25,26) |
Clé InChI |
LHRDORYDOIQLMI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC(C)C1=CC=CC=C1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



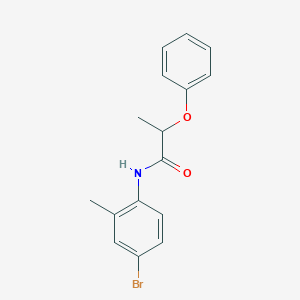

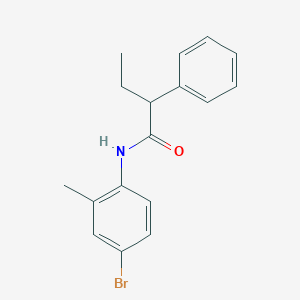
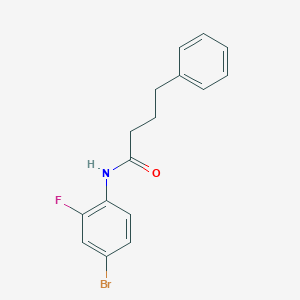


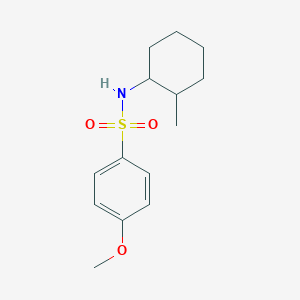
![2-[(3-Methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B291129.png)


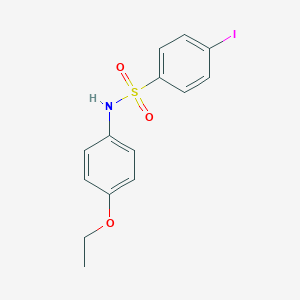

![2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B291136.png)
